2-(4-Propylphenoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-propylphenol with ethylene oxide to form 2-(4-propylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2-(4-Propylphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. This reactivity allows it to modify various substrates, including organic molecules and biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenoxy)ethane-1-sulfonyl chloride
- 2-(4-Ethylphenoxy)ethane-1-sulfonyl chloride
- 2-(4-Butylphenoxy)ethane-1-sulfonyl chloride
Uniqueness
2-(4-Propylphenoxy)ethane-1-sulfonyl chloride is unique due to its specific propyl group, which imparts distinct reactivity and selectivity compared to its methyl, ethyl, and butyl analogs . This uniqueness makes it particularly valuable in certain synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H15ClO3S |
---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
2-(4-propylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-2-3-10-4-6-11(7-5-10)15-8-9-16(12,13)14/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
UGIPQBSJBWYOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.